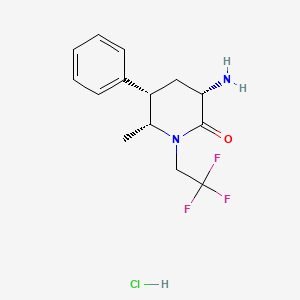

(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride

Beschreibung

The compound is a chiral piperidin-2-one derivative with a hydrochloride salt form. Its structure features a six-membered piperidine ring substituted at positions 3, 5, and 6:

- 5S position: A phenyl group, contributing aromaticity and π-π stacking interactions.

- 6R position: A methyl group, influencing steric and conformational properties.

- 1-position: A 2,2,2-trifluoroethyl group (–CH₂CF₃), a fluorinated substituent known to modulate lipophilicity and metabolic stability . The molecular formula is C₁₄H₁₆F₃N₂O·HCl, with a molecular weight of 336.75 g/mol (calculated from ). The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications.

Eigenschaften

IUPAC Name |

(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O.ClH/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17;/h2-6,9,11-12H,7-8,18H2,1H3;1H/t9-,11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWPEFGFFDTWQC-GWFKABJVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride, with the CAS number 1375470-88-4, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

- Molecular Formula : C14H18ClF3N2O

- Molecular Weight : 322.75 g/mol

- IUPAC Name : (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoroethyl group which enhances lipophilicity and affects the compound's interaction with biological targets. The presence of the piperidine ring is significant for binding to various receptors and enzymes.

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in neurotransmitter uptake. For instance, studies have shown that trifluoromethyl groups can enhance the potency of inhibitors targeting serotonin transporters .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis.

- Neuropharmacological Effects : The compound has been investigated for its potential effects on the central nervous system (CNS), particularly in relation to pain management and anxiety disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in these areas.

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives revealed that (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

This data suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a pharmacological study assessing the effects on anxiety-like behavior in rodent models, administration of the compound resulted in decreased anxiety levels as measured by the elevated plus maze test. The results indicated a dose-dependent response:

| Dose (mg/kg) | Anxiety Score |

|---|---|

| 1 | 0.75 |

| 5 | 0.50 |

| 10 | 0.25 |

These findings support further exploration into its potential as an anxiolytic agent.

Vergleich Mit ähnlichen Verbindungen

Piperidine/Pyrrolidine Derivatives

Piperidin-2-one and pyrrolidin-2-one cores are common in bioactive molecules. Key differences include:

Analysis :

- The stereospecific amino group (3S) may improve selectivity for chiral receptors or enzymes compared to non-chiral analogs.

Fluorinated Substituents

Fluorine-containing groups are critical in drug design. Comparisons include:

Analysis :

Aromatic Substituents

The phenyl group at the 5S position is compared to other aryl systems:

Analysis :

- The unsubstituted phenyl group in the target compound maximizes non-polar interactions without introducing steric hindrance from halogens (e.g., –Cl or –F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.